![molecular formula C7H9N3O2 B2716184 4,5,6,7-四氢-[1,2,3]三唑并[1,5-a]吡啶-3-甲酸 CAS No. 1547068-16-5](/img/structure/B2716184.png)

4,5,6,7-四氢-[1,2,3]三唑并[1,5-a]吡啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

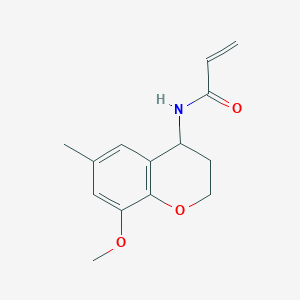

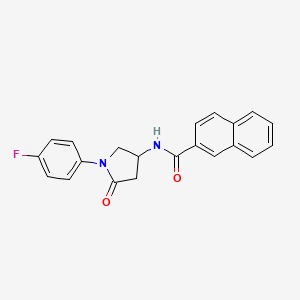

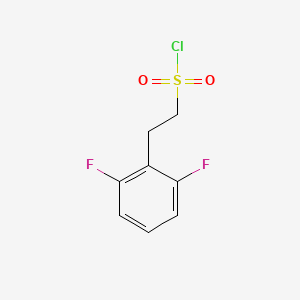

The compound “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid” is a type of heterocyclic system . It is related to the class of compounds known as triazolopyridines . These compounds have been found to have high biological potential .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. An SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C provided an intermediate, which underwent in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yielded 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid” includes a triazolopyridine core . This core is a type of heterocyclic system that includes five types of structures, one of which is [1,2,3]triazolo[1,5-a]pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an SN2 reaction and an intramolecular thermal Huisgen azide–alkyne cycloaddition . The SN2 reaction forms an intermediate, which then undergoes the cycloaddition to form the final product .科学研究应用

催化活性和光致发光性质

三唑基团在配位聚合物(例如涉及 d(10) 金属的聚合物)中的引入已显示出催化活性和光致发光性质的显著提高。例如,一项研究利用了三唑基团并入四羧酸配体在配位聚合物的合成中,从而制备出对 1,4,5,6-四氢嘧啶衍生物的合成具有增强催化活性的材料。这项研究强调了三唑基配体在催化和光致发光应用中的潜力,展示了 4,5,6,7-四氢三唑并吡啶衍生物在科学研究中的多功能性 (Wang 等人,2016)。

先导药物设计

5,6,7,8-四氢三唑并吡啶核心的结构特征已被用于开发新型抗糖尿病药物先导。具体来说,该核心结构的衍生物已显示出刺激胰高血糖素样肽-1 (GLP-1) 分泌的作用,突出了它们作为药物发现中先导化合物设计的特权基序的潜力。这一发现证明了 4,5,6,7-四氢三唑并吡啶衍生物在药物化学和药物研究中的重要性 (Mishchuk 等人,2016)。

杂环化学

对偶氮并嘧啶的硝化研究揭示了三唑并吡啶衍生物的多功能反应性,导致合成各种稠合环。这项工作展示了 4,5,6,7-四氢三唑并吡啶结构在构建复杂杂环系统中的效用,提供了对这些化合物在开发新化学实体中的反应性和潜在应用的见解 (Gazizov 等人,2020)。

多环杂环的合成

4,5,6,7-四氢三唑并吡啶的化学已被用于合成多种多环杂环,展示了它们在有机合成中作为合成子的作用。这包括开发构建多环系统的创新方法,这对于合成用于各种科学应用的复杂分子结构至关重要 (Abdelrazek 等人,2019)。

作用机制

Target of Action

The compound 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has been identified as having high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

The interaction of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid with its targets results in significant changes in the biological system. As a modulator of σ-receptors, it can alter the signal transduction pathways, leading to changes in cellular responses . As an inhibitor of BACE-1 and cytochrome Cyp8b1, it can interfere with the enzymatic activities, leading to alterations in the metabolic processes .

Biochemical Pathways

The action of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid affects several biochemical pathways. Its modulation of σ-receptors can influence the signaling pathways associated with these receptors . Its inhibition of BACE-1 and cytochrome Cyp8b1 can affect the metabolic pathways regulated by these enzymes . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses .

Result of Action

The molecular and cellular effects of the action of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid are diverse, given its multiple targets. It has been found to possess antiviral activity and is used in the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .

属性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQSSGGDCNCVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(N=N2)C(=O)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2716124.png)